Iodamide Adverse Reaction Frequency: Head-to-Head CT Urography Comparison with Iothalamate and Diatrizoate
In a clinical study of 1,465 patients undergoing CT enhancement with urographic contrast media, the reaction frequency for iodamide was quantified as 8.9%, compared to 5.1% for iothalamate, 7.0% for diatrizoate, and 0.5% for the non-ionic agent iopamidol [1]. The authors attributed iodamide's comparatively higher incidence to its greater lipophilic character [1].
| Evidence Dimension | Adverse reaction frequency in clinical CT urography |
|---|---|
| Target Compound Data | 8.9% (iodamide) |
| Comparator Or Baseline | 5.1% (iothalamate), 7.0% (diatrizoate), 0.5% (iopamidol) |
| Quantified Difference | Iodamide reaction frequency 1.75× higher than iothalamate; 1.27× higher than diatrizoate; 17.8× higher than iopamidol |
| Conditions | 1,465 patients undergoing urographic contrast enhancement for CT |
Why This Matters
This directly quantifies that iodamide carries a higher adverse event burden than its closest class analogs, a critical procurement consideration when safety profiles influence institutional formulary decisions.
- [1] Stellamor K, et al. Comparison of the side effects of urographic contrast media (iothalamate, diatrizoate, iodamide, iopamidol) within the scope of a CT study. Radiologe. 1984 Oct;24(10):488-90. PMID: 6505221. View Source
